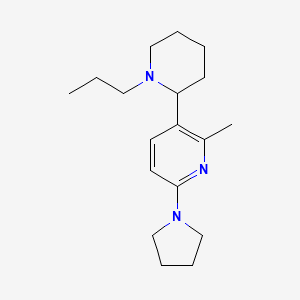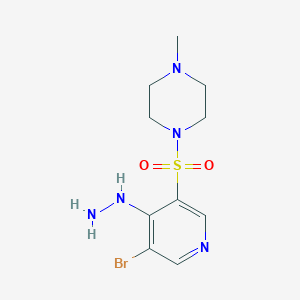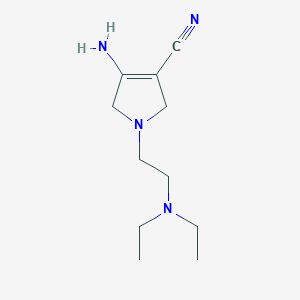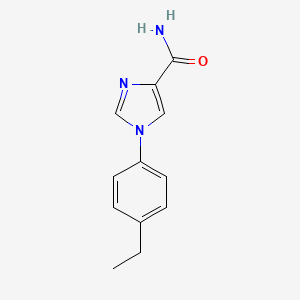![molecular formula C14H7IN2O B11801202 2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11801202.png)
2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile is a chemical compound that belongs to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the iodophenyl group and the benzo[d]oxazole moiety in its structure makes it a compound of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved by the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Iodophenyl Group: The iodination of the phenyl ring can be carried out using iodine and a suitable oxidizing agent.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and suitable ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions can yield biaryl compounds.
科学研究应用
2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: The compound is used as a probe to study biological processes and pathways.
作用机制
The mechanism of action of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile involves its interaction with specific molecular targets. The iodophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the benzo[d]oxazole moiety can interact with nucleic acids or other biomolecules. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
- 2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile
- 2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbonitrile
- 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile
Uniqueness
2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the iodine atom can be easily replaced by other functional groups through substitution reactions, making it a versatile intermediate for the synthesis of various derivatives.
属性
分子式 |
C14H7IN2O |
|---|---|
分子量 |
346.12 g/mol |
IUPAC 名称 |
2-(3-iodophenyl)-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C14H7IN2O/c15-11-3-1-2-10(7-11)14-17-12-6-9(8-16)4-5-13(12)18-14/h1-7H |
InChI 键 |
VELBFCBCTXSLAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11801146.png)

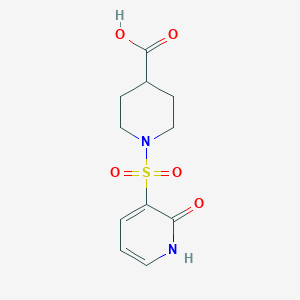
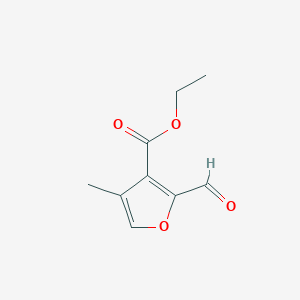

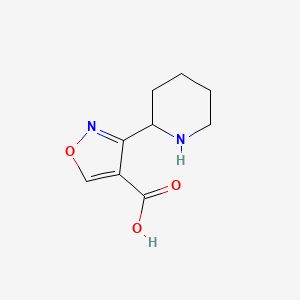
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11801174.png)

